N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
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Description
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H10N2OS3 and its molecular weight is 306.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the death of the bacteria .
Biochemical Pathways
Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway inM. tuberculosis . The inhibition of this pathway could lead to downstream effects such as the disruption of bacterial growth and survival .
Pharmacokinetics
Benzothiazole derivatives have been found to have favorable pharmacokinetic profiles
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells by inhibiting the function of the DprE1 enzyme and disrupting cell wall biosynthesis .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-17-13-15-9-5-4-8(7-11(9)19-13)14-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHQYNLGUGZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329925 |
Source
|
Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302939-09-9 |
Source
|
Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.